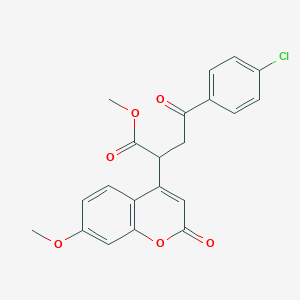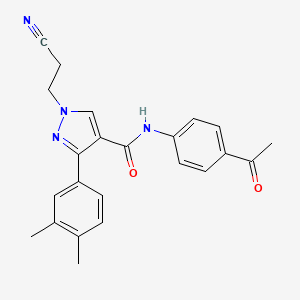
N-(4-acetylphenyl)-1-(2-cyanoethyl)-3-(3,4-dimethylphenyl)pyrazole-4-carboxamide
Overview
Description
N-(4-acetylphenyl)-1-(2-cyanoethyl)-3-(3,4-dimethylphenyl)pyrazole-4-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-1-(2-cyanoethyl)-3-(3,4-dimethylphenyl)pyrazole-4-carboxamide typically involves multi-step reactions starting from commercially available precursors. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-diketone.
Introduction of the acetyl group: This step involves the acetylation of the phenyl ring using acetic anhydride or acetyl chloride in the presence of a catalyst.
Addition of the cyanoethyl group: This can be done through a nucleophilic substitution reaction using a suitable cyanoethylating agent.
Final coupling reaction: The final step involves coupling the intermediate with 3,4-dimethylphenyl isocyanate to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-1-(2-cyanoethyl)-3-(3,4-dimethylphenyl)pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: It may be studied for its potential as an anti-inflammatory, anticancer, or antimicrobial agent.
Agriculture: The compound could be explored for its use as a pesticide or herbicide.
Materials Science: It might be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-1-(2-cyanoethyl)-3-(3,4-dimethylphenyl)pyrazole-4-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N-(4-acetylphenyl)-1-(2-cyanoethyl)-3-phenyl-1H-pyrazole-4-carboxamide
- N-(4-acetylphenyl)-1-(2-cyanoethyl)-3-(4-methylphenyl)-1H-pyrazole-4-carboxamide
Uniqueness
N-(4-acetylphenyl)-1-(2-cyanoethyl)-3-(3,4-dimethylphenyl)pyrazole-4-carboxamide is unique due to the presence of both the cyanoethyl and dimethylphenyl groups, which may confer specific chemical and biological properties not found in similar compounds. These structural features could influence its reactivity, stability, and interaction with biological targets.
Properties
IUPAC Name |
N-(4-acetylphenyl)-1-(2-cyanoethyl)-3-(3,4-dimethylphenyl)pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2/c1-15-5-6-19(13-16(15)2)22-21(14-27(26-22)12-4-11-24)23(29)25-20-9-7-18(8-10-20)17(3)28/h5-10,13-14H,4,12H2,1-3H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQUDVMWYMXFKFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN(C=C2C(=O)NC3=CC=C(C=C3)C(=O)C)CCC#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B4166052.png)
![2-[5-({2-[(4-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B4166053.png)
![5-bromo-3-hydroxy-3-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4166067.png)
![N-{2-[(4-ethylpiperazin-1-yl)carbonyl]phenyl}methanesulfonamide](/img/structure/B4166070.png)
![3-[(1-ethyl-2-pyrrolidinyl)methyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B4166072.png)
![N-(4-chlorophenyl)-N'-{2-[4-(5-methyl-2-nitrophenyl)-1-piperazinyl]ethyl}urea](/img/structure/B4166091.png)
![2-[(2,4-dimethoxybenzyl)amino]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B4166095.png)
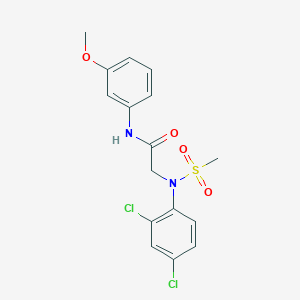
![4-(5-{4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}-2-nitrophenyl)morpholine](/img/structure/B4166101.png)
![7-[4-(difluoromethoxy)phenyl]-5-(3-methoxyphenyl)-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine](/img/structure/B4166105.png)
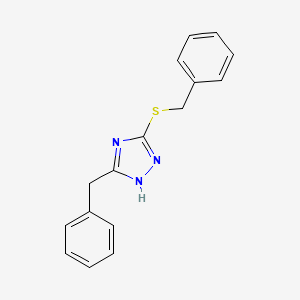
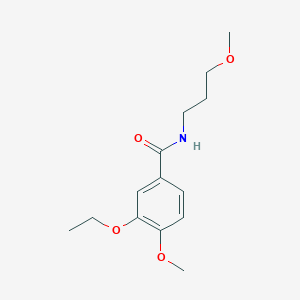
![N~2~-(2-ethoxyphenyl)-N~1~-(4-fluorophenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B4166117.png)
